molecular formula C5H11NO2 B559544 DL-Valine CAS No. 516-06-3

DL-Valine

Cat. No.: B559544
CAS No.: 516-06-3
M. Wt: 117.15 g/mol
InChI Key: KZSNJWFQEVHDMF-BYPYZUCNSA-N
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Description

DL-Valine is a racemic mixture of the D- and L-forms of valine, an essential amino acid with the chemical formula C₅H₁₁NO₂. Valine is one of the twenty standard amino acids used by cells to synthesize proteins. It is classified as a branched-chain amino acid due to its aliphatic side chain. This compound is not naturally occurring and is synthesized for various industrial and research purposes.

Scientific Research Applications

DL-Valine has numerous applications in scientific research and industry:

Future Directions

DL-Valine has a wide field of application and its properties are being investigated . The impact of the molecule structure on the physical and chemical properties of the crystal is a focus of current research . The utilization of L-Valine for its chiral centre is increasing in the fine chemical, biologic, and pharmaceutical sectors .

Mechanism of Action

Target of Action

DL-Valine, a form of the essential amino acid valine, primarily targets proteins in the body. It is a component of total parenteral nutrition . The propyl group of this compound can form hydrophobic interactions with proteins, contributing to stable complexes .

Mode of Action

This compound interacts with its protein targets through hydrophobic interactions. This interaction strengthens chemical bonds and the secondary structure of proteins . It is also a precursor in the penicillin biosynthetic pathway .

Biochemical Pathways

This compound is involved in various metabolic pathways due to its status as a branched-chain amino acid (BCAA). It plays a role in muscle growth and tissue repair . In addition, this compound can convert free water to immobile water, improving the microstructure of the gel .

Pharmacokinetics

It is known that this compound is absorbed and metabolized by the body as part of its role as an essential amino acid .

Result of Action

The action of this compound results in enhanced muscle growth and tissue repair. It also contributes to the stability of protein complexes and the improvement of gel microstructures .

Action Environment

The action of this compound can be influenced by environmental factors such as pressure. Studies have shown that pressure leads to different responses in the crystals of this compound, which is manifested as various deformations of molecules .

Biochemical Analysis

Biochemical Properties

DL-Valine plays a crucial role in various biochemical reactions . It is part of the branched-chain amino acids (BCAAs), which are essential for protein synthesis and cell proliferation . The structural and electronic properties of crystalline this compound have been studied, showing that the electronic properties of the two forms of valine are similar at zero pressure .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes . It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound can enhance the formation of stable complexes through hydrophobic interactions with proteins .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It is involved in the penicillin biosynthetic pathway and is known for inhibiting the transport of Tryptophan across the blood-brain barrier . This indicates that this compound can interact with biomolecules, inhibit or activate enzymes, and induce changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Studies have shown that the lattice parameters and the volume of both forms of valine change identically under pressure . This suggests that this compound has a certain degree of stability and may undergo degradation over time .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models

Metabolic Pathways

This compound is involved in several metabolic pathways. As a branched-chain amino acid, it plays a key role in protein synthesis and cell metabolism . It is also a precursor in the penicillin biosynthetic pathway .

Preparation Methods

Synthetic Routes and Reaction Conditions: DL-Valine can be synthesized through several methods, including chemical synthesis and microbial fermentation. One common chemical synthesis route involves the Strecker synthesis, where an aldehyde reacts with ammonia and hydrogen cyanide, followed by hydrolysis to yield this compound. Another method involves the asymmetric hydrogenation of keto acids.

Industrial Production Methods: Microbial fermentation is a widely used method for the industrial production of this compound. This process involves the use of genetically engineered microorganisms, such as Escherichia coli, which are capable of converting glucose or other carbon sources into this compound. The fermentation process is optimized for high yield and purity, and the product is subsequently purified through crystallization and other separation techniques .

Chemical Reactions Analysis

Types of Reactions: DL-Valine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding keto acids.

    Reduction: The amino group of this compound can be reduced to form amines.

    Substitution: The carboxyl group can participate in esterification and amidation reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Esterification can be carried out using alcohols in the presence of acid catalysts, while amidation can be achieved using amines and coupling agents like carbodiimides.

Major Products:

    Oxidation: Keto acids and aldehydes.

    Reduction: Amines.

    Substitution: Esters and amides.

Comparison with Similar Compounds

    L-Valine: The naturally occurring form of valine, used exclusively in protein synthesis.

    D-Valine: The enantiomer of L-Valine, not commonly found in nature but used in certain industrial applications.

Comparison:

This compound’s versatility and unique properties make it a valuable compound in various fields, from industrial production to scientific research.

Properties

IUPAC Name

(2S)-2-amino-3-methylbutanoic acid
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InChI

InChI=1S/C5H11NO2/c1-3(2)4(6)5(7)8/h3-4H,6H2,1-2H3,(H,7,8)/t4-/m0/s1
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InChI Key

KZSNJWFQEVHDMF-BYPYZUCNSA-N
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Canonical SMILES

CC(C)C(C(=O)O)N
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Isomeric SMILES

CC(C)[C@@H](C(=O)O)N
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Molecular Formula

C5H11NO2
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Related CAS

25609-85-2
Record name L-Valine polymer
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DSSTOX Substance ID

DTXSID40883233
Record name L-Valine
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Molecular Weight

117.15 g/mol
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Physical Description

Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS], Solid
Record name Valine
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Boiling Point

Sublimes
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Solubility

Insoluble in common neutral solvents., Very slightly soluble in alcohol; insoluble in ether, Solubility in water at 0 °C: 83.4 g/L; at 25 °C: 88.5 g/L; at 50 °C: 96.2 g/L; at 65 °C: 102.4 g/L, In water, 5.85X10+4 mg/L at 25 °C, 58.5 mg/mL
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Density

1.23 g/cu cm at 25 °C
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Vapor Pressure

0.00000003 [mmHg]
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Mechanism of Action

(Applies to Valine, Leucine and Isoleucine) This group of essential amino acids are identified as the branched-chain amino acids, BCAAs. Because this arrangement of carbon atoms cannot be made by humans, these amino acids are an essential element in the diet. The catabolism of all three compounds initiates in muscle and yields NADH and FADH2 which can be utilized for ATP generation. The catabolism of all three of these amino acids uses the same enzymes in the first two steps. The first step in each case is a transamination using a single BCAA aminotransferase, with a-ketoglutarate as amine acceptor. As a result, three different a-keto acids are produced and are oxidized using a common branched-chain a-keto acid dehydrogenase, yielding the three different CoA derivatives. Subsequently the metabolic pathways diverge, producing many intermediates. The principal product from valine is propionylCoA, the glucogenic precursor of succinyl-CoA. Isoleucine catabolism terminates with production of acetylCoA and propionylCoA; thus isoleucine is both glucogenic and ketogenic. Leucine gives rise to acetylCoA and acetoacetylCoA, and is thus classified as strictly ketogenic. There are a number of genetic diseases associated with faulty catabolism of the BCAAs. The most common defect is in the branched-chain a-keto acid dehydrogenase. Since there is only one dehydrogenase enzyme for all three amino acids, all three a-keto acids accumulate and are excreted in the urine. The disease is known as Maple syrup urine disease because of the characteristic odor of the urine in afflicted individuals. Mental retardation in these cases is extensive. Unfortunately, since these are essential amino acids, they cannot be heavily restricted in the diet; ultimately, the life of afflicted individuals is short and development is abnormal The main neurological problems are due to poor formation of myelin in the CNS., Amino acids are selected for protein synthesis by binding with transfer RNA (tRNA) in the cell cytoplasm. The information on the amino acid sequence of each individual protein is contained in the sequence of nucleotides in the messenger RNA (mRNA) molecules, which are synthesized in the nucleus from regions of DNA by the process of transcription. The mRNA molecules then interact with various tRNA molecules attached to specific amino acids in the cytoplasm to synthesize the specific protein by linking together individual amino acids; this process, known as translation, is regulated by amino acids (e.g., leucine), and hormones. Which specific proteins are expressed in any particular cell and the relative rates at which the different cellular proteins are synthesized, are determined by the relative abundances of the different mRNAs and the availability of specific tRNA-amino acid combinations, and hence by the rate of transcription and the stability of the messages. From a nutritional and metabolic point of view, it is important to recognize that protein synthesis is a continuing process that takes place in most cells of the body. In a steady state, when neither net growth nor protein loss is occurring, protein synthesis is balanced by an equal amount of protein degradation. The major consequence of inadequate protein intakes, or diets low or lacking in specific indispensable amino acids relative to other amino acids (often termed limiting amino acids), is a shift in this balance so that rates of synthesis of some body proteins decrease while protein degradation continues, thus providing an endogenous source of those amino acids most in need. /Amino acids/, The mechanism of intracellular protein degradation, by which protein is hydrolyzed to free amino acids, is more complex and is not as well characterized at the mechanistic level as that of synthesis. A wide variety of different enzymes that are capable of splitting peptide bonds are present in cells. However, the bulk of cellular proteolysis seems to be shared between two multienzyme systems: the lysosomal and proteasomal systems. The lysosome is a membrane-enclosed vesicle inside the cell that contains a variety of proteolytic enzymes and operates mostly at acid pH. Volumes of the cytoplasm are engulfed (autophagy) and are then subjected to the action of the protease enzymes at high concentration. This system is thought to be relatively unselective in most cases, although it can also degrade specific intracellular proteins. The system is highly regulated by hormones such as insulin and glucocorticoids, and by amino acids. The second system is the ATP-dependent ubiquitin-proteasome system, which is present in the cytoplasm. The first step is to join molecules of ubiquitin, a basic 76-amino acid peptide, to lysine residues in the target protein. Several enzymes are involved in this process, which selectively targets proteins for degradation by a second component, the proteasome. /Amino acids/
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Color/Form

Leaflets from water + alcohol, White, crystalline solid

CAS No.

72-18-4
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Melting Point

315 °C (closed capillary), MP: 315 °C with decomposition (D-Valine (natural isomer)), MP: 293 °C with decomposition (L-Valine), 295 - 300 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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